Methyl 3-(chlorosulfonyl)-4-fluoro-5-methylbenzoate
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Overview
Description
Methyl 3-(chlorosulfonyl)-4-fluoro-5-methylbenzoate is an organic compound that belongs to the class of sulfonyl chlorides It is characterized by the presence of a chlorosulfonyl group attached to a benzoate ring, which also contains a fluorine atom and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(chlorosulfonyl)-4-fluoro-5-methylbenzoate typically involves the chlorosulfonylation of a precursor compound. One common method is the reaction of 4-fluoro-5-methylbenzoic acid with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The reaction can be represented as follows:
4-fluoro-5-methylbenzoic acid+chlorosulfonic acid→Methyl 3-(chlorosulfonyl)-4-fluoro-5-methylbenzoate
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorosulfonylation processes. These processes are optimized for high yield and purity, often using advanced techniques such as continuous flow reactors and automated control systems to maintain precise reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(chlorosulfonyl)-4-fluoro-5-methylbenzoate can undergo various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be replaced by other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.
Reduction Reactions: The compound can be reduced to form the corresponding sulfonic acid or sulfonamide.
Oxidation Reactions: Under certain conditions, the compound can be oxidized to form sulfone derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines (e.g., aniline) and alcohols (e.g., methanol). These reactions are typically carried out in the presence of a base, such as triethylamine, to neutralize the by-products.
Reduction Reactions: Reducing agents such as tin(II) chloride or sodium borohydride can be used to convert the chlorosulfonyl group to a sulfonic acid or sulfonamide.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed to oxidize the compound to sulfone derivatives.
Major Products Formed
Sulfonamide Derivatives: Formed by substitution reactions with amines.
Sulfonate Esters: Formed by substitution reactions with alcohols.
Sulfonic Acids: Formed by reduction reactions.
Sulfone Derivatives: Formed by oxidation reactions.
Scientific Research Applications
Methyl 3-(chlorosulfonyl)-4-fluoro-5-methylbenzoate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry:
Material Science: It is used in the preparation of advanced materials, such as polymers and coatings, due to its reactive sulfonyl chloride group.
Biological Research: The compound and its derivatives are studied for their biological activities, including antimicrobial and enzyme inhibition properties.
Mechanism of Action
The mechanism of action of Methyl 3-(chlorosulfonyl)-4-fluoro-5-methylbenzoate involves its reactivity towards nucleophiles. The chlorosulfonyl group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations, where the compound acts as a sulfonylating agent. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-(chlorosulfonyl)-4-fluoro-5-methoxybenzoate: Similar structure but with a methoxy group instead of a methyl group.
Methyl 3-(chlorosulfonyl)-4-chloro-5-methylbenzoate: Similar structure but with a chlorine atom instead of a fluorine atom.
Methyl 3-(chlorosulfonyl)-4-fluoro-5-ethylbenzoate: Similar structure but with an ethyl group instead of a methyl group.
Uniqueness
Methyl 3-(chlorosulfonyl)-4-fluoro-5-methylbenzoate is unique due to the presence of both a fluorine atom and a chlorosulfonyl group on the benzoate ring. This combination imparts distinct reactivity and properties, making it valuable for specific synthetic applications and research purposes.
Properties
IUPAC Name |
methyl 3-chlorosulfonyl-4-fluoro-5-methylbenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClFO4S/c1-5-3-6(9(12)15-2)4-7(8(5)11)16(10,13)14/h3-4H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLDDDJIXVHWWOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1F)S(=O)(=O)Cl)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClFO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1341513-45-8 |
Source
|
Record name | methyl 3-(chlorosulfonyl)-4-fluoro-5-methylbenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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